2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a bromophenylacetamide moiety
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the thiadiazole derivative with 2-bromophenylacetyl chloride under basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the synthesis of essential proteins in microbial cells. In anticancer research, it interferes with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide: This compound also features a thiadiazole ring and a benzylsulfanyl group but differs in the acetamide moiety.
2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide: This compound has an oxadiazole ring instead of a thiadiazole ring and a different acetamide group.
Properties
CAS No. |
618432-03-4 |
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Molecular Formula |
C17H14BrN3OS3 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3OS3/c18-13-8-4-5-9-14(13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
InChI Key |
QVTFIXCRRZTQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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